molecular formula C17H13ClN4S3 B2627054 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile CAS No. 338778-87-3

5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile

Cat. No.: B2627054
CAS No.: 338778-87-3
M. Wt: 404.95
InChI Key: KBCCTDLDMAICNB-VOTSOKGWSA-N
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Description

5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a carbonitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile is studied for its potential as a bioactive molecule. It has shown promise in various biological assays, including antimicrobial and anticancer tests.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S3/c1-11-21-14(9-23-11)10-24-17-15(8-19)16(25-22-17)6-7-20-13-4-2-12(18)3-5-13/h2-7,9,20H,10H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCTDLDMAICNB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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